N-[2-(5-chloro-1H-indol-3-yl)ethyl]furan-2-carboxamide

melatonin receptor structure–affinity relationship indole halogenation

Melatonin-based probes suffer rapid CYP1A2/2C19-mediated 6-hydroxylation (oral bioavailability 3-15%), limiting utility in prolonged circadian assays. This 5-chloroindole-furan-2-carboxamide hybrid overcomes that liability: the 5-Cl substituent blocks the primary metabolic soft spot, while the furan-2-carboxamide side chain adds a kinase-inhibitor pharmacophore absent in melatonin or N-acetyl-5-chlorotryptamine. - Dual engagement: IKK2/NF-κB pathway (patent-disclosed scaffold) + melatonin MT₁/MT₂ receptor recognition - Metabolic stability: 5-Cl substitution eliminates 6-hydroxylation site; ΔlogP ≈ +0.8 vs. acetamide analog - CNS drug-likeness: TPSA ~58 Ų, MW 288.73, logP ~2.2; suitable for BBB penetration studies Supplied with batch-specific purity documentation. Custom synthesis quantities available; standard research sizes ready for immediate global dispatch.

Molecular Formula C15H13ClN2O2
Molecular Weight 288.73 g/mol
Cat. No. B4859983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(5-chloro-1H-indol-3-yl)ethyl]furan-2-carboxamide
Molecular FormulaC15H13ClN2O2
Molecular Weight288.73 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C(=O)NCCC2=CNC3=C2C=C(C=C3)Cl
InChIInChI=1S/C15H13ClN2O2/c16-11-3-4-13-12(8-11)10(9-18-13)5-6-17-15(19)14-2-1-7-20-14/h1-4,7-9,18H,5-6H2,(H,17,19)
InChIKeyGNSAWLQUJHIEQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(5-chloro-1H-indol-3-yl)ethyl]furan-2-carboxamide – Identity & Comparators


N-[2-(5-chloro-1H-indol-3-yl)ethyl]furan-2-carboxamide (C₁₅H₁₃ClN₂O₂; MW 288.73 g/mol) is a synthetic indole–furan hybrid that combines a 5-chloroindole nucleus with a furan-2-carboxamide side chain linked through an ethyl spacer . The compound belongs to the broader class of indole carboxamide derivatives, which have been patented as IKK2 (IκB kinase-2) inhibitors for inflammatory indications [1], and simultaneously displays structural homology to melatonin (N-acetyl-5-methoxytryptamine), the endogenous MT₁/MT₂ receptor agonist. Its closest structural comparators include N-[2-(1H-indol-3-yl)ethyl]furan-2-carboxamide (the 5-des-chloro analog; MW 254.28) , N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide (the acetamide analog; MW 236.70) , and the endogenous ligand melatonin (MW 232.28). Evidence for the compound's differentiation is derived from structure–activity relationship (SAR) class-level inferences, patent-disclosed inhibitor-class membership, and comparative physicochemical profiling.

1
IKK2/NF-κB Pathway Inhibition Study Fit
Indole carboxamide scaffold disclosed as IKK2 inhibitor pharmacophore in patent series; dual indole–furan architecture supports kinase-targeted SAR campaigns.
Class-level patent evidence
2
Melatonin Receptor Probe Development
5-Chloroindole-ethyl scaffold documented to engage MTNR1A (GLASS GPCR database); chlorine substitution provides metabolic stabilization advantage over 5-methoxy analogs.
Class-level SAR inference
3
CNS Drug-Likeness Reference Standard
TPSA, logP, and MW profile within favorable CNS drug space; suitable as matched molecular pair partner for 5-chloro substitution contribution studies.
Computed physicochemical profile

Why Analogs Cannot Replace This Compound


The combination of a 5-chloro substituent on the indole ring and a furan-2-carboxamide (rather than acetamide) side chain creates a dual pharmacophore that is absent in any single comparator. The 5-chloro group modulates both steric bulk (van der Waals volume ~12 ų larger than 5-H; electronegativity shift relative to 5-OCH₃) and electronic distribution across the indole π-system, which affects receptor binding pose and selectivity [1]. The furan-2-carboxamide side chain introduces a heteroaromatic ring with distinct hydrogen-bond acceptor topology (furan oxygen) and increased lipophilicity (calculated ΔlogP ≈ +0.8 vs. acetamide analog) compared with the acetyl group of melatonin or N-acetyl-5-chlorotryptamine [2]. In the IKK2 inhibitor patent series, the furan-2-carboxamide moiety at the indole C-3 ethylamine position is explicitly claimed as part of a kinase inhibitor pharmacophore, a functional profile mechanistically distinct from melatonin receptor agonism [3]. These orthogonal structural features mean that substituting a 5-H or 5-OCH₃ analog, or an acetamide-capped variant, does not recapitulate the same ensemble of target-engagement profiles.

Target-Class Divergence
Furan-2-carboxamide vs. Acetamide Side Chain

The furan-2-carboxamide group is claimed within IKK2 inhibitor pharmacophores; acetamide-capped analogs (including melatonin and N-acetyl-5-chlorotryptamine) lack this kinase-targeting motif and may not recapitulate IKK2 engagement.

Receptor Binding Profile Shift
5-Chloro vs. 5-Des-Chloro or 5-Methoxy Indole

The 5-chloro substituent modulates steric bulk, electronic distribution, and halogen-bond donor capability. Substituting 5-H or 5-OCH₃ analogs may shift melatonin receptor affinity and intrinsic activity profiles; the specific ensemble of target-engagement properties may not transfer directly.

Metabolic Fate Differences
5-Chloro vs. 5-Methoxy CYP450 Clearance

The 5-methoxy group is the primary CYP1A2/CYP2C19 oxidation site for melatonin; 5-chloro blocks this pathway. Compound exposure in prolonged cell-based assays may differ significantly between halogenated and methoxy-substituted analogs.

Comparative Evidence vs. Closest Analogs


Melatonin Receptor Affinity: 5-Cl vs 5-H Indole

In the indole-based melatonin analog series, replacing the 5-methoxy group of melatonin with chlorine reduces binding affinity approximately 10-fold, but intrinsic agonist activity is reported to be fully recovered [1]. In contrast, the 5-H (unsubstituted) analog loses both affinity and intrinsic activity. This class-level SAR establishes that 5-chloroindole occupies a distinct efficacy–affinity niche: it provides a halogen-bond donor capability that 5-H cannot, while offering greater metabolic stability than the 5-methoxy group (which is a primary site of CYP450-mediated 6-hydroxylation in melatonin) [2]. For the target compound, the 5-chloro substituent is therefore expected to confer a receptor-binding profile intermediate between the high-affinity 5-OCH₃ and the low-affinity 5-H congeners, while eliminating the metabolic susceptibility of the methoxy group.

Receptor Affinity: 5-Cl vs. 5-H Indole
Class-level inference
Estimated ~10-fold affinity reduction for 5-Cl vs. 5-OCH₃ (melatonin Ki ~0.1–1 nM); 5-Cl substantially higher affinity than 5-H (Ki typically >100 nM). Intrinsic activity reported fully recovered for 5-Cl in indole-based melatonin series.
Supports receptor-engagement differentiation from 5-H and 5-OCH₃ analogs.
Class-level SAR from radioligand binding assays; no direct Ki available for target compound.
melatonin receptor structure–affinity relationship indole halogenation

Furan-2-carboxamide vs. Acetamide: TPSA and Physicochemical Profile

The furan-2-carboxamide side chain increases the topological polar surface area (TPSA) and hydrogen-bond acceptor count relative to the acetamide analog, while simultaneously raising logP due to the furan ring. Calculated TPSA for N-[2-(5-chloro-1H-indol-3-yl)ethyl]furan-2-carboxamide is approximately 58.0 Ų (furan oxygen + amide carbonyl + indole NH), compared with 44.9 Ų for N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide [1]. This increase in TPSA, combined with the higher calculated logP (~2.2 for the target compound vs. ~1.4 for the acetamide analog), places the target compound in a differentiated region of the CNS drug-likeness space [2]. The furan oxygen provides an additional hydrogen-bond acceptor that can engage distinct residues in target binding sites (e.g., kinase hinge regions or GPCR extracellular loops) that the acetamide carbonyl alone cannot access.

TPSA & Physicochemical Profile
Cross-study comparable
Target: TPSA ≈58.0 Ų, XLogP3 ≈2.2, HBA =3. Acetamide analog: TPSA =44.9 Ų, XLogP3 =1.4, HBA =2. ΔTPSA ≈+13.1 Ų, ΔXLogP3 ≈+0.8 vs. acetamide analog.
Places compound in differentiated CNS drug-likeness region vs. acetamide comparator.
Computed values using Ertl method / XLogP3 (PubChem); requires experimental validation.
drug-likeness polar surface area membrane permeability

Target-Class Divergence: IKK2 Inhibition vs. Melatonin Receptor Agonism

The indole carboxamide scaffold is explicitly claimed as an IKK2 (IKKβ) inhibitor pharmacophore in patents assigned to GlaxoSmithKline [1]. In these patents, the general Formula I encompasses compounds with an indole core, an ethyl linker at C-3, and a carboxamide-bearing substituent (including furan-2-carboxamide), with stated utility in rheumatoid arthritis, asthma, and COPD [2]. By contrast, melatonin and its acetamide congeners (including agomelatine and ramelteon) are devoid of IKK2 inhibitory activity at comparable concentrations. This bifurcation in target class—kinase inhibition vs. GPCR agonism—is driven by the carboxamide substituent: the furan-2-carboxamide group introduces a heteroaryl moiety capable of occupying the kinase adenine-binding pocket or an allosteric site, a binding mode not accessible to the simple acetamide group of melatonin [3]. While no direct IKK2 IC₅₀ value is publicly available for the specific target compound, the patent disclosure establishes that compounds within this structural class exhibit IKK2 inhibitory activity.

Target-Class Divergence
Class-level inference
Furan-2-carboxamide indole ethylamides claimed as IKK2 inhibitors (GSK patent series). Acetamide and 5-methoxy analogs function as melatonin receptor ligands. Reference IKK2 inhibitor SC-514: IC₅₀ =11.2 μM.
Kinase-inhibitor vs. GPCR-agonist target class; scaffolds cannot be interchanged for pathway-specific studies.
No public IKK2 IC₅₀ for target compound; patent class-level membership.
IKK2 inhibitor kinase selectivity indole carboxamide

Metabolic Stability: 5-Chloro vs. 5-Methoxy and CYP450 Clearance

Melatonin (5-methoxy) undergoes rapid hepatic first-pass metabolism via CYP1A2 and CYP2C19-mediated 6-hydroxylation, resulting in an oral bioavailability of approximately 3–15% in humans [1]. The 5-chloro substituent eliminates the methoxy group that is the primary site of oxidative metabolism, thereby blocking the dominant CYP450 clearance pathway. While no microsomal stability data are publicly available for the target compound, the class-level principle is well-established: halogen substitution at the indole C-5 position (fluoro, chloro, bromo) confers metabolic stability superior to that of the 5-methoxy congener [2]. This metabolic differentiation has practical implications: in cell-based assays lasting >4 hours, 5-methoxyindole compounds exhibit significant substrate depletion due to oxidative metabolism, whereas 5-chloro analogs maintain more stable exposure levels over the same incubation period [3].

Metabolic Stability: 5-Cl vs. 5-OCH₃
Class-level inference
5-Cl blocks CYP1A2/CYP2C19 O-demethylation site. Melatonin oral bioavailability =3–15% (literature). Ramelteon oral bioavailability =1.8%. No experimental microsomal t₁/₂ available for target compound.
Supports metabolic-stability rationale for prolonged assay exposure studies.
Qualitative class-level principle; quantitative stability requires direct measurement.
metabolic stability CYP450 first-pass metabolism

Application Scenarios for This Compound


IKK2/NF-κB Inhibitor Screening in Inflammatory Disease

Based on patent disclosures (US20070254873, WO2006093813) that indole carboxamide derivatives encompassing the target compound's scaffold are IKK2 inhibitors [1], this compound is suited as a starting point for structure–activity relationship (SAR) campaigns targeting the IKK2/NF-κB pathway. The 5-chloro substituent provides a halogen-dependent interaction point at the kinase active site, while the furan-2-carboxamide group contributes hydrogen-bond acceptor topology for hinge-region engagement. Procurement of this compound is indicated for laboratories developing IKK2 inhibitors for rheumatoid arthritis, asthma, or COPD, where the dual indole–furan architecture differentiates it from single-ring IKK2 inhibitors such as SC-514 (IC₅₀ = 11.2 μM) [2].

Metabolically Stabilized Melatonin Receptor Probe Development

The 5-chloro substitution eliminates the CYP1A2/CYP2C19-mediated 6-hydroxylation site that is the dominant clearance pathway for melatonin (oral bioavailability = 3–15%) [3]. The GLASS GPCR database confirms that the 5-chloroindole-ethyl scaffold engages melatonin receptor type 1A (MTNR1A) , providing a validated starting point for developing metabolically stable melatonin receptor ligands. This compound is appropriate for laboratories that require sustained compound exposure in prolonged cell-based circadian rhythm assays (>6 h), where 5-methoxy-containing analogs would undergo significant substrate depletion.

Physicochemical Comparator for CNS Drug-Likeness Optimization

With a calculated TPSA of approximately 58.0 Ų, XLogP3 ≈ 2.2, and MW of 288.73 g/mol , this compound resides within the favorable region of CNS drug-likeness space (TPSA < 60–70 Ų; MW < 400; logP 1–4) [4]. The combination of 5-chloro (lipophilic, metabolically stable) and furan-2-carboxamide (polar, H-bond acceptor) provides a balanced physicochemical profile that is useful as a reference standard in medicinal chemistry campaigns optimizing CNS penetration. The compound can serve as a matched molecular pair (MMP) partner with N-[2-(1H-indol-3-yl)ethyl]furan-2-carboxamide (ΔMW = +34.5 Da; ΔlogP ≈ +0.4) to quantify the contribution of 5-chloro substitution to permeability and metabolic stability.

Dual-Pharmacophore Library Design for Kinase-GPCR Polypharmacology

The target compound possesses a unique dual-pharmacophore architecture: the 5-chloroindole-ethylamine moiety is recognized by melatonin GPCRs (class-level evidence) , while the furan-2-carboxamide-indole scaffold is claimed as an IKK2 kinase inhibitor [1]. This dual recognition potential is absent in any single comparator (melatonin, N-acetyl-5-chlorotryptamine, or the 5-des-chloro analog). For chemical biology groups exploring polypharmacology—particularly the intersection of circadian rhythm regulation (MT₁/MT₂) and inflammatory signaling (IKK2/NF-κB)—this compound represents a chemotype that cannot be substituted by existing monofunctional analogs.

Application
Selection Property
Validation Focus
IKK2/NF-κB Pathway SAR Studies
Indole carboxamide kinase-inhibitor scaffold membership
Kinase inhibition assay context; IKK2 target engagement confirmation
Melatonin Receptor Probe Development
5-Chloroindole-ethyl scaffold with MTNR1A engagement evidence
Receptor binding and intrinsic activity endpoints; metabolic stability assay context
CNS Drug-Likeness Optimization Reference
Matched molecular pair: 5-Cl vs. 5-H contribution to TPSA and logP
Permeability and physicochemical assay endpoints; MMP analysis context
Kinase-GPCR Dual-Pharmacophore Research
Unique combination of IKK2 inhibitor and melatonin GPCR recognition motifs
Polypharmacology endpoint context; target-engagement selectivity review
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